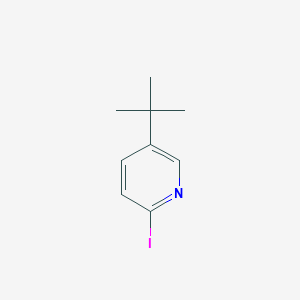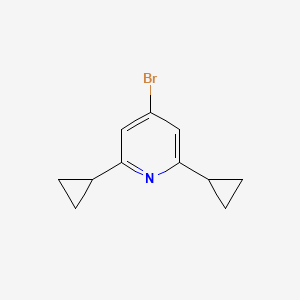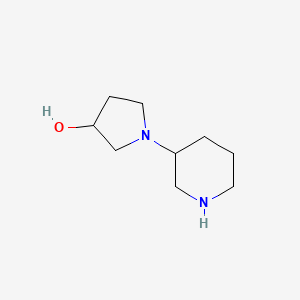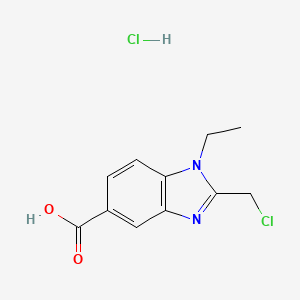
Methyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 4-position, two methyl groups at the 1- and 3-positions, and a methoxycarbonyl group at the 2-position. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate typically involves the bromination of a suitable pyrrole precursor followed by esterification. One common method is the bromination of 1,3-dimethylpyrrole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 4-bromo-1,3-dimethylpyrrole is then subjected to esterification with methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Methyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 2-hydroxymethyl-1,3-dimethylpyrrole.
科学研究应用
Chemistry
Methyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate is used as a building block in organic synthesis.
Biology
In biological research, the compound is used to study the interactions of pyrrole derivatives with biological macromolecules. It serves as a model compound to investigate the binding affinity and specificity of pyrrole-based drugs .
Medicine
The compound’s derivatives have shown potential in medicinal chemistry as antimicrobial and anticancer agents. Researchers are exploring its use in the development of new therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science .
作用机制
The mechanism of action of Methyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group facilitate binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, depending on the target and the context of its use .
相似化合物的比较
Similar Compounds
Methyl 4-bromo-1H-pyrrole-2-carboxylate: Lacks the additional methyl groups at the 1- and 3-positions.
Methyl 4-chloro-1,3-dimethyl-1H-pyrrole-2-carboxylate: Contains a chlorine atom instead of bromine.
Methyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-acetate: Has an acetyl group instead of a methoxycarbonyl group.
Uniqueness
Methyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and methoxycarbonyl groups, which impart distinct reactivity and binding properties. The additional methyl groups at the 1- and 3-positions further enhance its stability and solubility, making it a versatile compound in various applications .
属性
分子式 |
C8H10BrNO2 |
|---|---|
分子量 |
232.07 g/mol |
IUPAC 名称 |
methyl 4-bromo-1,3-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10BrNO2/c1-5-6(9)4-10(2)7(5)8(11)12-3/h4H,1-3H3 |
InChI 键 |
MPIURCRJHPVPHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C=C1Br)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)

![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)




![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
![1-(Benzo[d]oxazol-2-ylthio)butan-2-one](/img/structure/B13652065.png)
![tert-Butyl 4-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652068.png)


![5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13652086.png)
